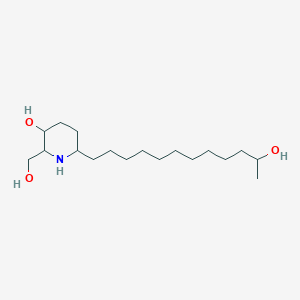

Prosopine

Description

Properties

CAS No. |

14058-38-9 |

|---|---|

Molecular Formula |

C18H37NO3 |

Molecular Weight |

315.5 g/mol |

IUPAC Name |

(2R,3S,6R)-6-[(11S)-11-hydroxydodecyl]-2-(hydroxymethyl)piperidin-3-ol |

InChI |

InChI=1S/C18H37NO3/c1-15(21)10-8-6-4-2-3-5-7-9-11-16-12-13-18(22)17(14-20)19-16/h15-22H,2-14H2,1H3/t15-,16+,17+,18-/m0/s1 |

InChI Key |

FLPXYDHRVFVGRJ-MLHJIOFPSA-N |

Canonical SMILES |

CC(CCCCCCCCCCC1CCC(C(N1)CO)O)O |

Other CAS No. |

14058-38-9 |

Origin of Product |

United States |

Foundational & Exploratory

Alkaloid Composition of Prosopis africana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prosopis africana (Guill. & Perr.) Taub., commonly known as African mesquite, is a leguminous tree native to Africa with a rich history in traditional medicine. Its various parts are utilized for treating a range of ailments, and these therapeutic properties are largely attributed to its diverse phytochemical composition. Among these, alkaloids represent a significant class of bioactive compounds. This technical guide provides a comprehensive overview of the current knowledge on the alkaloid composition of P. africana, detailing the identified compounds, their quantification, and the methodologies for their study. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Alkaloid Profile of Prosopis africana

The alkaloidal composition of Prosopis africana is characterized by the presence of piperidine (B6355638) alkaloids and at least one sesquiterpene amine. While qualitative analyses have consistently confirmed the presence of alkaloids in various parts of the plant, detailed structural elucidation and quantification have been the focus of more specific studies.

Piperidine Alkaloids

The most prominent group of alkaloids identified in P. africana are piperidine derivatives. Early research by Khuong-Huu et al. (1972) led to the isolation and structural determination of several key piperidine alkaloids.[1]

-

Prosopine and Prosopinine: These were among the first alkaloids to be isolated from P. africana. Their planar structures and stereochemistry have been established.[1] The chemical structure for prosopinine is well-defined in public databases.[2]

-

Prosophylline, Prosafrine, and Prosafrinine: These alkaloids were isolated from the leaves of the plant.[1]

-

Isoprosopinines A and B: These were extracted from the roots and stem bark.[1]

Sesquiterpene Amines

A more recent study led to the isolation of a novel sesquiterpene amine from the leaves of P. africana:

-

(2E, 6E)-Farnesylamine: This compound was identified through spectroscopic analysis.[3]

Other Alkaloids

GC-MS analysis of the seed oil of P. africana has tentatively identified other alkaloidal compounds, though in minor quantities:

-

Isoprosopilosine and Prosopilosidine: These were detected in the seed oil extract.[4]

Quantitative Analysis of Alkaloids

Quantitative data on the total alkaloid content in Prosopis africana varies depending on the plant part, geographical location, and the extraction method employed. Specific quantitative data for individual alkaloid compounds is limited in the available literature.

Table 1: Total Alkaloid Content in Various Parts of Prosopis africana

| Plant Part | Extraction Solvent | Analytical Method | Total Alkaloid Content | Reference |

| Stem Bark | Methanol (B129727) | Gravimetric | 0.11% | [5] |

| Seeds | Not Specified | Not Specified | 7.5 mg/100g | [6] |

| Epicarp | Not Specified | Not Specified | 9.75 mg/100g | |

| Mesocarp | Not Specified | Not Specified | 4.29 mg/100g |

Table 2: Identified Alkaloids in Prosopis africana Seed Oil by GC-MS

| Compound | Retention Time (min) | Peak Area (%) |

| Isoprosopilosine | Not Reported | 4.28 |

| Tryptamine | Not Reported | 1.66 |

| β-phenethylamine | Not Reported | 5.63 |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of alkaloids from Prosopis africana, based on protocols described in the scientific literature.

General Alkaloid Extraction

This protocol is a standard method for the extraction of total alkaloids from plant material.

4.1.1 Materials and Reagents

-

Dried and powdered plant material (P. africana)

-

Methanol

-

10% Ammonia (B1221849) solution

-

1% Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

4.1.2 Procedure

-

Maceration: Soak the powdered plant material in methanol for 72 hours at room temperature.[3]

-

Filtration: Filter the extract through filter paper to remove solid plant debris.

-

Concentration: Concentrate the filtrate using a rotary evaporator to obtain a crude methanol extract.[3]

-

Acid-Base Extraction:

-

Suspend the crude extract in 1% HCl.

-

Wash the acidic solution with dichloromethane to remove neutral and weakly acidic compounds.

-

Make the aqueous layer alkaline with a 10% ammonia solution.

-

Extract the liberated alkaloids with dichloromethane.

-

-

Drying and Concentration: Dry the dichloromethane extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Isolation of (2E, 6E)-Farnesylamine from Leaves

This protocol is adapted from the study by Nganso et al. (2022).[3]

4.2.1 Materials and Reagents

-

Air-dried powdered leaves of P. africana (4 kg)

-

Methanol (12 L)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

TLC plates

-

NMR spectrometer

-

Mass spectrometer

4.2.2 Procedure

-

Extraction: Macerate the powdered leaves in methanol (3 x 72 hours) at room temperature. Combine the methanol extracts and concentrate using a rotary evaporator to yield a crude extract.[3]

-

Fractionation: Subject the crude extract to liquid-liquid fractionation with ethyl acetate to obtain the ethyl acetate fraction.[3]

-

Chromatography:

-

Perform flash chromatography on the ethyl acetate extract using a silica gel column.

-

Further purify the resulting fractions using column chromatography on silica gel and Sephadex LH-20.

-

-

Characterization: Identify the structure of the isolated compound using 1D and 2D NMR spectroscopy and mass spectrometry.[3]

GC-MS Analysis of Alkaloids in Seed Oil

This protocol is based on the methodology used for the analysis of bioactive compounds in P. africana seed oil.[1]

4.3.1 Materials and Reagents

-

P. africana seeds

-

Steam distillation apparatus or cold press

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Helium (carrier gas)

-

Appropriate GC column (e.g., DB-5ms)

4.3.2 Procedure

-

Oil Extraction: Extract the oil from the seeds using steam distillation or a cold press method.

-

GC-MS Analysis:

-

Inject the oil sample into the GC-MS system.

-

Use a suitable temperature program for the GC oven to separate the compounds.

-

The mass spectrometer will fragment the eluted compounds, and the resulting mass spectra are used for identification by comparison with spectral libraries (e.g., NIST).[7]

-

Biological Activities and Signaling Pathways

While various extracts of Prosopis africana have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, specific studies linking these activities to individual alkaloids are limited.[5][8] Furthermore, there is currently no information available in the scientific literature regarding the specific cellular signaling pathways modulated by the alkaloids of P. africana. This represents a significant knowledge gap and a promising area for future research.

Conclusion and Future Directions

Prosopis africana is a valuable source of bioactive alkaloids, primarily of the piperidine class. This guide has summarized the known alkaloid constituents, provided available quantitative data, and outlined key experimental protocols for their study. However, to fully unlock the therapeutic potential of these compounds, further research is imperative. Key areas for future investigation include:

-

Comprehensive Quantification: Development and application of validated analytical methods (e.g., HPLC-MS/MS) for the precise quantification of individual alkaloids in different parts of the plant.

-

Structural Elucidation: Complete structural determination, including stereochemistry, of all isolated alkaloids.

-

Pharmacological Studies: In-depth investigation of the biological activities of the purified alkaloids to understand their mechanisms of action.

-

Signaling Pathway Analysis: Elucidation of the cellular and molecular targets of P. africana alkaloids to identify their roles in modulating signaling pathways relevant to human health and disease.

Addressing these research gaps will undoubtedly pave the way for the development of novel pharmaceuticals and therapeutics derived from this important African medicinal plant.

References

- 1. oajournals.net [oajournals.net]

- 2. Antibacterial and Antioxidant Activities of Isolated Compounds from Prosopis africana Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Prosopis Plant Chemical Composition and Pharmacological Attributes: Targeting Clinical Studies from Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Analysis of Prosopis Africana Seeds | NIGERIAN ANNALS OF PURE AND APPLIED SCIENCES [napas.org.ng]

- 7. Prosopis africana exerts neuroprotective activity against quaternary metal mixture-induced memory impairment mediated by oxido-inflammatory response via Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ejournal.yasin-alsys.org [ejournal.yasin-alsys.org]

The Discovery and Isolation of Prosopine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosopine, a piperidine (B6355638) alkaloid identified within the Prosopis genus of plants, has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details generalized experimental protocols for its extraction and purification from plant sources, presents available quantitative data, and explores its potential biological significance through speculative signaling pathways based on the known activities of related compounds and extracts. This document aims to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics derived from natural products.

Introduction

The genus Prosopis, comprising over 44 species of trees and shrubs, is a rich source of various secondary metabolites, including flavonoids, terpenes, and notably, piperidine alkaloids.[1][2] These alkaloids are recognized for a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[2] Among the diverse alkaloids isolated from Prosopis species, this compound and its close analogue Prosopinine have been identified in plants such as Prosopis laevigata and Prosopis africana.[1][3]

Initial studies on the chemical constituents of Prosopis leaves and bark led to the discovery of a complex mixture of alkaloids. The concentration of these alkaloids can vary between species and even within different populations of the same species, with reports of total alkaloid content ranging from 0.4% to 3.6% of the leaf dry weight.[4] Early research identified this compound as possessing a weak excitatory effect on the nervous system, while Prosopinine was noted for its sedative and local anesthetic properties, reportedly three times more potent than cocaine.[4] This guide focuses on the technical aspects of isolating and characterizing this compound.

Data Presentation: Quantitative Analysis

While specific quantitative data for the isolation of pure this compound is limited in publicly available literature, the following table summarizes the reported yields of total alkaloidal extracts from Prosopis laevigata, which contains this compound.

| Plant Material | Extraction Method | Yield of Alkaloidal Extract (% of dry weight) | Reference |

| Neltuma laevigata (syn Prosopis laevigata) Inflorescences | Acid-Base Extraction | 0.626% | [5] |

Note: This table reflects the yield of the total alkaloidal fraction, not of pure this compound. Further purification would result in a lower final yield of the specific compound.

Experimental Protocols: Isolation and Purification

The following is a generalized protocol for the isolation of piperidine alkaloids, including this compound, from Prosopis plant material, synthesized from methodologies described in the literature.[5][6]

Plant Material Collection and Preparation

-

Collection: Collect fresh, healthy leaves or bark of Prosopis laevigata or Prosopis africana.

-

Drying: Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: Pulverize the dried plant material into a fine powder to increase the surface area for efficient extraction.

Alkaloid Extraction (Acid-Base Method)

This method leverages the basic nature of alkaloids to separate them from other plant constituents.

-

Maceration: Macerate the powdered plant material in a methanolic or ethanolic solution.

-

Acidification: Acidify the extract with an acid (e.g., 0.5 N HCl) to convert the alkaloids into their salt forms, which are soluble in the aqueous-alcoholic phase.

-

Filtration: Filter the mixture to remove solid plant debris.

-

Basification: Adjust the pH of the filtrate to alkaline conditions (pH > 10) using a base (e.g., 5 N NaOH). This converts the alkaloid salts back to their free base form, which are generally less soluble in water and more soluble in nonpolar organic solvents.

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction with an immiscible organic solvent such as dichloromethane (B109758) or chloroform (B151607) to partition the alkaloid free bases into the organic layer.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude alkaloidal extract.

Purification of this compound

The crude alkaloidal extract is a complex mixture and requires further separation to isolate pure this compound.

-

Column Chromatography: Subject the crude extract to column chromatography over silica (B1680970) gel.

-

Elution Gradient: Elute the column with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

-

Fraction Collection: Collect the eluate in fractions.

-

Thin-Layer Chromatography (TLC): Monitor the fractions using TLC, with an appropriate mobile phase and a visualizing agent (e.g., Dragendorff's reagent) to identify the fractions containing alkaloids.

-

Further Purification: Pool the fractions containing the compound of interest (this compound) and subject them to further chromatographic techniques, such as preparative TLC or HPLC, to achieve high purity.

Characterization

The structure of the isolated this compound can be elucidated using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Mandatory Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation and characterization of this compound.

Speculative Signaling Pathway

Given that extracts from Prosopis laevigata have demonstrated anti-inflammatory effects by modulating pro-inflammatory cytokines like TNF-α, a speculative signaling pathway for this compound's potential anti-inflammatory action is presented.[1] This is a hypothetical model based on known anti-inflammatory mechanisms.

Caption: A speculative anti-inflammatory signaling pathway for this compound.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. While its presence in Prosopis species is established, this guide highlights the need for more detailed research to quantify its abundance and to fully elucidate its specific biological mechanisms of action. The provided protocols offer a solid foundation for researchers to undertake the isolation and further investigation of this intriguing piperidine alkaloid. Future studies should focus on obtaining precise quantitative data on this compound yields and exploring its direct interactions with cellular signaling pathways to validate its therapeutic potential.

References

- 1. Chemical Profile Analysis of Prosopis laevigata Extracts and Their Topical Anti-Inflammatory and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. gardenorganic-assets.s3.eu-west-2.amazonaws.com [gardenorganic-assets.s3.eu-west-2.amazonaws.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Chemical Architecture of Prosopine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of Prosopine, a piperidine (B6355638) alkaloid isolated from Prosopis africana. The document details its molecular formula, IUPAC name, and key structural features, supported by available spectroscopic data. Furthermore, it outlines a generalized experimental protocol for its isolation and characterization, based on established methods for natural products from this genus.

Core Chemical Structure

This compound is a complex piperidine alkaloid characterized by a substituted piperidine ring with a long, hydroxylated alkyl side chain. Its fundamental structural details are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₇NO₃ | [1][2] |

| IUPAC Name | (2R,3S,6R)-6-((S)-11-hydroxydodecyl)-2-(hydroxymethyl)piperidin-3-ol | [1] |

| Molecular Weight | 315.50 g/mol | [1] |

| SMILES | C--INVALID-LINK--CCCCCCCCCC[C@@H]1CC--INVALID-LINK----INVALID-LINK--N1 | [1] |

| InChI Key | FLPXYDHRVFVGRJ-MLHJIOFPSA-N | [1] |

The structure features a piperidine ring with three stereocenters, contributing to its specific three-dimensional conformation. A hydroxymethyl group is attached at the C-2 position, a hydroxyl group at the C-3 position, and a 12-carbon chain with a hydroxyl group at the 11th position is attached at the C-6 position of the piperidine ring.

Spectroscopic Data for Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for determining the molecular weight and elemental composition, as well as inferring structural motifs.

| m/z Value | Proposed Fragment | Interpretation |

| 316 [M+H]⁺ | Intact protonated molecule | Confirms the molecular weight of this compound. |

| 298 | [M+H - H₂O]⁺ | Loss of a water molecule from one of the hydroxyl groups. |

| 184 | [C₁₂H₂₆O]⁺ | Fragmentation resulting in the 11-hydroxydodecyl side chain. |

| 131 | [C₆H₁₂NO₂]⁺ | Corresponds to the 2-(hydroxymethyl)piperidin-3-ol (B8791473) ring structure. |

This data is interpreted from LC/MS/MS fragmentation patterns of this compound.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. The chemical shifts are indicative of the type of carbon atom (e.g., aliphatic, bonded to an electronegative atom).

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| C=O | Not Applicable | No carbonyl group is present. |

| C-O (Piperidine Ring & Side Chain) | 50 - 80 | Carbons bearing hydroxyl groups (C-3, C-2 hydroxymethyl, C-11' of side chain). |

| C-N (Piperidine Ring) | 40 - 60 | Carbons adjacent to the nitrogen atom (C-2, C-6). |

| Aliphatic (CH₂, CH) | 10 - 40 | The remaining methylene (B1212753) and methine carbons of the piperidine ring and the dodecyl side chain. |

| CH₃ | ~14 | Terminal methyl group of the dodecyl side chain. |

Note: Specific, experimentally verified ¹³C NMR chemical shift assignments for this compound are not widely available in public databases. The values presented are based on typical chemical shift ranges for similar functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons, their connectivity, and stereochemical relationships through chemical shifts, signal multiplicities (splitting patterns), and coupling constants.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| H-C-O (Piperidine Ring & Side Chain) | 3.0 - 4.0 | Multiplet | Protons on carbons bearing hydroxyl groups. |

| H-C-N (Piperidine Ring) | 2.5 - 3.5 | Multiplet | Protons on carbons adjacent to the nitrogen atom. |

| N-H | 1.5 - 3.0 | Broad singlet | The proton on the piperidine nitrogen. |

| Aliphatic (CH₂, CH) | 1.2 - 2.0 | Multiplets | Protons of the piperidine ring and the dodecyl side chain. |

| CH₃ | ~0.9 | Triplet | Terminal methyl group of the dodecyl side chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Hydroxyl groups |

| 3300 - 3100 (medium) | N-H stretch | Secondary amine (piperidine) |

| 2960 - 2850 (strong) | C-H stretch | Aliphatic CH₂, CH₃ |

| 1150 - 1050 (strong) | C-O stretch | Alcohols |

| 1100 - 1000 (medium) | C-N stretch | Amine |

Note: A specific IR spectrum for this compound is not widely available. The presented data represents the expected absorption bands based on its chemical structure.

Experimental Protocols

The isolation and structural elucidation of this compound from its natural source, Prosopis africana, involves several standard phytochemistry laboratory techniques. The following is a generalized protocol based on methods reported for the isolation of alkaloids and other secondary metabolites from this plant.[4]

General Experimental Workflow

Caption: Generalized workflow for the isolation and characterization of this compound.

Detailed Methodologies

Plant Material Preparation: The leaves or stem bark of Prosopis africana are collected, air-dried in the shade for several weeks, and then ground into a fine powder using a laboratory mill.

Extraction:

-

The powdered plant material is subjected to exhaustive extraction, either by maceration at room temperature or by hot continuous extraction in a Soxhlet apparatus.

-

Methanol (B129727) is a commonly used solvent for the extraction of polar compounds like alkaloids.

-

For maceration, the plant powder is soaked in methanol (e.g., 1:10 w/v) for a period of 48-72 hours with occasional agitation. The process is typically repeated three times.

-

The resulting methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to yield the crude extract.

Fractionation:

-

The crude methanolic extract is resuspended in a water/methanol mixture and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity.

-

A common partitioning step for alkaloid isolation involves extraction with an organic solvent such as ethyl acetate (B1210297). The alkaloids, being moderately polar, will preferentially partition into the ethyl acetate layer.

-

The ethyl acetate fraction is collected and concentrated to dryness.

Chromatographic Purification:

-

The concentrated ethyl acetate fraction is subjected to column chromatography for the separation of its components.

-

Silica gel is a common stationary phase for the separation of alkaloids.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing agent (e.g., Dragendorff's reagent for alkaloids).

-

Fractions containing the compound of interest (this compound) are combined and may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Structural Elucidation: The purified compound is then subjected to spectroscopic analysis to confirm its structure:

-

Mass Spectrometry (e.g., ESI-MS/MS): To determine the molecular weight and fragmentation pattern.

-

NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the carbon-hydrogen framework and the connectivity of atoms.

-

IR Spectroscopy: To identify the key functional groups.

The definitive structures of this compound and its related alkaloid, Prosopinine, were established through such detailed spectroscopic analysis.[4]

Chemical Structure of this compound

The following diagram illustrates the 2D chemical structure of this compound with atom numbering for the piperidine ring.

Caption: 2D representation of the this compound chemical structure.

This guide provides a foundational understanding of the chemical structure of this compound for researchers and professionals in the field of drug development and natural product chemistry. Further research into its synthesis and biological activity will be crucial for unlocking its full therapeutic potential.

References

- 1. Chemical Profile Analysis of Prosopis laevigata Extracts and Their Topical Anti-Inflammatory and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial and Antioxidant Activities of Isolated Compounds from Prosopis africana Leaves - PMC [pmc.ncbi.nlm.nih.gov]

Prosopine: A Technical Overview of its Molecular Characteristics

For Immediate Release

This technical guide provides a comprehensive overview of the piperidine (B6355638) alkaloid prosopine, intended for researchers, scientists, and professionals in drug development. This document outlines its fundamental molecular properties, including its chemical formula and mass, supported by available scientific data.

Core Molecular Data

This compound, a naturally occurring alkaloid, is distinguished by its specific molecular structure. The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Citations |

| Molecular Formula | C₁₈H₃₇NO₃ | [1][2][3] |

| Molecular Weight | 315.50 g/mol | [1] |

| Exact Mass | 315.2800 u | [1] |

| Molar Mass | 315.49 g/mol |

Table 1: Key Molecular Properties of this compound. This table presents the molecular formula, molecular weight, exact mass, and molar mass of this compound, critical data points for chemical analysis and experimental design.

Structural Context

This compound is an alkaloid found in plants of the Prosopis genus, notably Prosopis africana.[3][4] It is structurally related to other alkaloids found in the same genus, such as prosopinine. However, a key distinction lies in their side chains; this compound possesses a 12-carbon side chain, in contrast to the 10-carbon chain of prosopinine.[5]

Further Research and Data

While the fundamental molecular characteristics of this compound are well-established, detailed experimental protocols, in-depth signaling pathway analyses, and comprehensive quantitative data regarding its biological activities are areas requiring further investigation. The information presented in this guide serves as a foundational resource for scientists and researchers to build upon in their exploration of this compound's potential applications.

Logical Relationship of this compound's Core Data

The following diagram illustrates the logical flow from the compound's identity to its fundamental chemical properties.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, isolation methodologies, and biological activities of prosopine and related piperidine (B6355638) alkaloids found in the Prosopis genus. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and the elucidation of biological pathways.

Chemical Identification and Structure

A fundamental aspect of alkaloid research is the precise identification and structural characterization of these natural products. The International Chemical Identifier (InChI) and its hashed version, the InChIKey, provide a unique and unambiguous representation of molecular structures.

Table 1: InChI and InChIKey for this compound and Related Alkaloids

| Alkaloid | Molecular Formula | InChI | InChIKey |

| This compound | C18H37NO3 | InChI=1S/C18H37NO3/c1-15(21)10-8-6-4-2-3-5-7-9-11-16-12-13-18(22)17(14-20)19-16/h15-22H,2-14H2,1H3 | FLPXYDHRVFVGRJ-UHFFFAOYSA-N[1] |

| Prosopinine | C16H33NO3 | InChI=1S/C16H33NO3/c1-2-14(19)9-7-5-3-4-6-8-13-10-11-16(20)15(12-18)17-13/h13-20H,2-12H2,1H3/t13-,14?,15-,16-/m1/s1 | SEUBYHFHBZVRCC-QGAIPKOMSA-N[2] |

| Julithis compound | C40H75N3O2 | InChI=1S/C40H71N3O2/c1-32-39(44)27-25-36(41-32)22-17-13-9-5-3-7-11-15-20-34-30-35(38-24-19-29-43(38)31-34)21-16-12-8-4-6-10-14-18-23-37-26-28-40(45)33(2)42-37/h30,32-33,36-37,39-42,44-45H,3-29,31H2,1-2H3/t32-,33-,36+,37+,39-,40+/m0/s1 | Not directly found, constructed from structure |

Experimental Protocols

The isolation and purification of this compound and its analogs are crucial steps for their further study. The following protocols are based on established methodologies for the extraction and fractionation of alkaloids from Prosopis species.

General Acid-Base Extraction of Total Alkaloidal Extract (TAE)

This protocol describes a common method for obtaining a crude mixture of alkaloids from plant material.[3]

-

Defatting: The air-dried and powdered plant material (e.g., leaves of Prosopis juliflora) is first extracted with a non-polar solvent, such as hexane, for 48 hours at room temperature. This step removes lipids and other non-polar constituents. The process is typically repeated three times.

-

Methanolic Extraction: The defatted plant residue is then extracted with methanol (B129727) for 48 hours at room temperature, with this step also being repeated three times.

-

Acidification and Partitioning: The resulting methanol extract is concentrated under reduced pressure. The residue is then acidified with 0.2 N HCl and filtered. The acidic aqueous solution is washed with chloroform (B151607) to remove non-basic compounds.

-

Basification and Extraction: The acidic aqueous layer is then basified to a pH of 11 using ammonium (B1175870) hydroxide.

-

Final Extraction: The basified solution is extracted with chloroform. The chloroform phase, containing the free alkaloids, is collected and evaporated to dryness to yield the Total Alkaloidal Extract (TAE).

Fractionation of Total Alkaloidal Extract by Column Chromatography

The crude TAE can be further separated into fractions containing alkaloids of similar polarity using silica (B1680970) gel column chromatography.[3]

-

Column Preparation: A glass column is packed with silica gel (e.g., 70-230 mesh) as the stationary phase, using a suitable solvent to create a slurry and ensure even packing.

-

Sample Loading: The TAE is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

-

Elution: A gradient elution is performed using a solvent system of increasing polarity. A common system starts with chloroform and gradually increases the proportion of methanol (e.g., from 99:1 to 1:1 chloroform:methanol), followed by a final wash with 100% methanol.[3]

-

Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing alkaloids, often visualized using Dragendorff's reagent. Fractions with similar TLC profiles are pooled for further analysis.

Quantitative Data

Quantitative analysis of the biological activities of these alkaloids is essential for understanding their therapeutic potential and toxicological profiles.

Cytotoxicity Data

Table 2: Cytotoxicity of Total Alkaloidal Extract (TAE) and Fractions from P. juliflora Leaves on Astrocyte Primary Cultures [3]

| Extract/Fraction | EC50 (µg/mL) |

| Total Alkaloidal Extract (TAE) | 2.87 |

| Fraction F31/33 | 2.82 |

| Fraction F32 | 3.01 |

Antimicrobial Activity

The antibacterial properties of Prosopis extracts have been investigated, with minimum inhibitory concentration (MIC) values determined for various bacterial strains.

Table 3: Minimum Inhibitory Concentration (MIC) of Methanolic Extract of Prosopis laevigata

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | <12.5 |

| Methicillin-resistant S. aureus ATCC 43300 | <12.5 |

| Staphylococcus epidermidis ATCC 35984 | <12.5 |

| Escherichia coli ATCC 25922 | <12.5 |

| Escherichia coli ATCC 8739 | 200 |

| Enterococcus faecalis ATCC 29212 | 50 |

| Klebsiella pneumoniae ATCC 700603 | <12.5 |

| Pseudomonas aeruginosa ATCC 27853 | <12.5 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of natural products.

Table 4: 13C NMR Chemical Shifts (δ) for this compound

| Carbon Position | Chemical Shift (ppm) |

| Data not fully available in searched literature. |

Table 5: 1H and 13C NMR Chemical Shifts (δ) for Julithis compound

| Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| Specific data points not fully available in searched literature. |

Signaling Pathways and Experimental Workflows

The biological effects of this compound and related alkaloids are mediated through their interaction with various cellular signaling pathways. Their anti-inflammatory properties, for instance, are thought to involve the modulation of key inflammatory cascades.

Proposed Anti-inflammatory Signaling Pathway

Several studies suggest that the anti-inflammatory effects of alkaloids from Prosopis species may be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines such as TNF-α.

Experimental Workflow for Alkaloid Isolation and Characterization

The process of isolating and identifying alkaloids from Prosopis species involves a multi-step workflow, from plant material collection to structural elucidation.

References

A Technical Guide to the Natural Sources of Piperidine Alkaloids for Researchers and Drug Development Professionals

Introduction

Piperidine (B6355638) alkaloids represent a large and structurally diverse class of natural products characterized by the presence of a piperidine ring. These compounds are of significant interest to the scientific community, particularly in the fields of pharmacology and drug development, due to their wide range of biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, and neurotoxic effects. This technical guide provides an in-depth overview of the primary natural sources of piperidine alkaloids, quantitative data on their occurrence, detailed experimental protocols for their extraction and characterization, and an exploration of their biosynthetic pathways.

Natural Sources of Piperidine Alkaloids

Piperidine alkaloids are biosynthesized by a variety of organisms across different kingdoms, including plants, animals, and marine life.

Plant Kingdom

The plant kingdom is the most prolific source of piperidine alkaloids, with several families known to produce these compounds.

-

Piperaceae (Pepper Family): The genus Piper, particularly Piper nigrum (black pepper), is renowned for producing piperine (B192125), the alkaloid responsible for its characteristic pungency. Piperine and its analogs have been investigated for their bioenhancing properties, anti-inflammatory, and antioxidant activities.[1]

-

Apiaceae (Carrot Family): Conium maculatum, commonly known as poison hemlock, is infamous for its toxic piperidine alkaloids, most notably coniine.[2] Coniine is a potent neurotoxin that acts on the nicotinic acetylcholine (B1216132) receptors.[2]

-

Punicaceae (Pomegranate Family): The bark of the pomegranate tree, Punica granatum, contains a mixture of piperidine alkaloids, including pelletierine, isopelletierine, and pseudopelletierine, which have demonstrated anthelmintic properties.[3][4][5]

-

Campanulaceae (Bellflower Family): Lobelia inflata, or Indian tobacco, produces lobeline (B1674988) and other related piperidine alkaloids.[6][7] Lobeline has complex effects on nicotinic acetylcholine receptors and has been studied for its potential in smoking cessation and treating substance abuse disorders.[8]

-

Pinaceae (Pine Family): Various species of pine (Pinus) and spruce (Picea) have been found to contain a variety of piperidine alkaloids, such as pinidine (B1234125) and euphococcinine, in their needles and bark.[9][10] These compounds are believed to play a role in the plant's defense mechanisms.

Animal Kingdom

-

Formicidae (Ants): The venom of fire ants of the genus Solenopsis, particularly the red imported fire ant (Solenopsis invicta), is a rich source of 2-methyl-6-alkyl or alkenyl piperidines known as solenopsins.[11][12][13] These alkaloids are responsible for the pain and sterile pustules that result from fire ant stings and possess cytotoxic, hemolytic, and antimicrobial properties.[14]

Marine Organisms

-

Sponges (Porifera): Marine sponges, particularly those of the order Haplosclerida, are known to produce a diverse array of complex piperidine alkaloids, including tetracyclic bis-piperidine alkaloids.[15] Genera such as Haliclona are noted for producing these unique bioactive metabolites.[14][15] These compounds often exhibit significant cytotoxic and antiproliferative activities against various cancer cell lines.[15] A new piperidone alkaloid, dysidone A, was recently isolated from the marine sponge Dysidea sp.[16]

Quantitative Data on Piperidine Alkaloids

The concentration of piperidine alkaloids can vary significantly depending on the species, the part of the organism, geographical location, and developmental stage. The following tables summarize available quantitative data from the literature.

Table 1: Quantitative Data of Piperidine Alkaloids in Plant Sources

| Plant Species | Alkaloid(s) | Plant Part | Concentration/Yield | Reference(s) |

| Piper nigrum | Piperine | Fruit | 5-9% of total alkaloids | [8] |

| Conium maculatum | Total alkaloids | Green seeds | Up to 1.6% | [10] |

| Punica granatum | Pelletierine | Root bark | 0.5 g/kg | [17][18] |

| Pseudopelletierine | Root bark | 1.8 g/kg | [18] | |

| Isopelletierine | Root bark | 0.52 g/kg | [18] | |

| Methylisopelletierine | Root bark | 0.20 g/kg | [18] | |

| Lobelia inflata | Lobeline | Tobacco (dried leaves) | 17.64 µg/g | [19] |

| Lobeline | Whole plant | 0.95 µg/g | [19] | |

| Lobeline | Capsule | 0.77 µg/g | [19] | |

| Pinus ponderosa | Total alkaloids | Previous-year foliage | Highly variable, can be very low or higher depending on the site. One site showed a decline from a high in April. | [16] |

| Pinus sylvestris | Euphococcinine | Needles (seedlings) | Extremely low, with totals around 25% of that found in Picea abies. | [9] |

Table 2: Quantitative Data of Piperidine Alkaloids in Animal and Marine Sources

| Source Organism | Alkaloid(s) | Source | Concentration/Yield | Reference(s) |

| Solenopsis invicta | Solenopsins | Venom | 95% of venom (water-insoluble fraction) | [14] |

| Haliclona sp. | 3-dodecyl pyridine | Methanol extract | Moderate cytotoxicity (IC50: 33.2-48.4 µM) | [20] |

Note: Quantitative data for many marine sponge-derived piperidine alkaloids are often reported in terms of bioactivity (e.g., IC50 values) rather than absolute concentrations in the organism.

Experimental Protocols

The extraction and characterization of piperidine alkaloids require specific methodologies tailored to the source material and the chemical properties of the target compounds.

General Extraction Workflow

A general workflow for the extraction of piperidine alkaloids from natural sources is depicted below. This typically involves solvent extraction, followed by purification steps to isolate the alkaloids from other secondary metabolites.

Caption: General workflow for the extraction and characterization of piperidine alkaloids.

Detailed Methodologies

This protocol is adapted from standard laboratory procedures for the extraction of piperine from black pepper.[8][21]

-

Extraction:

-

Place 10.0 g of finely ground black pepper into a round-bottom flask.

-

Add 20 mL of dichloromethane (CH₂Cl₂).

-

Reflux the mixture with stirring for 20 minutes.

-

Allow the mixture to cool to room temperature.

-

-

Filtration:

-

Vacuum filter the mixture through a Büchner funnel to remove the pepper grounds.

-

Wash the grounds with an additional 10 mL of CH₂Cl₂ to ensure complete extraction.

-

-

Isolation and Purification:

-

Transfer the filtrate to a clean round-bottom flask and remove the CH₂Cl₂ using a rotary evaporator, leaving a dark brown oil.

-

Cool the oil in an ice bath and add 6 mL of cold diethyl ether. Stir for 5 minutes.

-

Remove the solvent again via rotary evaporation.

-

Repeat the addition of 6 mL of cold ether and allow the flask to sit in an ice bath for 15 minutes with occasional stirring to precipitate the piperine.

-

Collect the yellow piperine crystals by vacuum filtration using a Hirsch funnel.

-

Wash the crystals with two 4 mL portions of cold diethyl ether.

-

-

Recrystallization:

-

Dissolve the crude piperine in a minimal amount of a hot 3:2 acetone:hexane solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

-

Collect the purified piperine crystals by vacuum filtration and wash with cold ether.

-

This protocol is based on methods described for the extraction of volatile alkaloids from poison hemlock.[13][22]

-

Sample Preparation:

-

Freshly harvest plant material (seeds are potent) and moisten with hot water.

-

Alkalize the material by treating it with a solution of sodium carbonate.

-

-

Steam Distillation:

-

Place the alkalized plant material in a steam distillation apparatus.

-

Pass steam through the material to carry over the volatile coniine.

-

Collect the distillate, which will contain an oily layer of coniine.

-

-

Acid-Base Extraction:

-

Neutralize the distillate with dilute hydrochloric acid to form the water-soluble coniine hydrochloride.

-

Evaporate the solution to a syrupy consistency under reduced pressure.

-

Add magnesia to the syrup to liberate the free base (coniine).

-

Extract the coniine into an organic solvent such as diethyl ether.

-

-

Purification:

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Evaporate the ether to obtain crude coniine. Further purification can be achieved by fractional distillation.

-

This protocol is a simplified method for obtaining whole venom compounds from fire ants.[19][23][24]

-

Ant Collection and Separation:

-

Collect fire ants from a mound and separate them from the soil.

-

-

Solvent Extraction:

-

Immerse the live ants in a dual-phase mixture of a nonpolar organic solvent (e.g., hexane) and water for several hours.

-

-

Phase Separation and Concentration:

-

Separate the organic and aqueous phases. The piperidine alkaloids (solenopsins) will be in the organic phase.

-

Evaporate the organic solvent to obtain the crude alkaloid extract.

-

-

Purification:

-

The crude extract can be further purified using silica (B1680970) gel column chromatography with a hexane:acetone gradient.

-

Characterization Techniques

The structural elucidation and quantification of piperidine alkaloids are typically performed using a combination of chromatographic and spectroscopic methods.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), is a powerful tool for the separation and quantification of piperidine alkaloids.[19][25]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile piperidine alkaloids like coniine and for determining the fragmentation patterns of these compounds.[20][26]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the complete structural elucidation of isolated alkaloids, providing detailed information about the carbon-hydrogen framework.[6][8][10][12][27][28]

Biosynthetic Pathways of Piperidine Alkaloids

The biosynthesis of piperidine alkaloids varies among different organisms, but often involves amino acid precursors.

Biosynthesis of Piperine

The biosynthesis of piperine is a mixed pathway involving precursors from both the shikimic acid pathway (phenylalanine) and the lysine (B10760008) degradation pathway.

Caption: Proposed biosynthetic pathway of piperine.

Biosynthesis of Coniine

The biosynthesis of coniine is believed to proceed via a polyketide pathway.

Caption: Biosynthetic pathway of coniine.

Biosynthesis of Lobeline

The biosynthesis of lobeline also involves precursors from both lysine and phenylalanine metabolism.

Caption: Simplified biosynthetic pathway of lobeline.

Biosynthesis of Pelletierine

Pelletierine biosynthesis originates from L-lysine.

Caption: Biosynthetic pathway of pelletierine.

Conclusion

The natural world offers a vast and diverse repository of piperidine alkaloids with significant potential for drug discovery and development. This guide has provided a comprehensive overview of the key natural sources, quantitative data, experimental protocols, and biosynthetic pathways related to these fascinating compounds. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is crucial for the successful exploration and exploitation of piperidine alkaloids as novel therapeutic agents. Further research, particularly into the quantitative analysis of alkaloids from less-studied sources like marine sponges and the elucidation of complex biosynthetic pathways, will undoubtedly uncover new opportunities in this exciting field.

References

- 1. Amino acids L-phenylalanine and L-lysine involvement in trans and cis piperamides biosynthesis in two Piper species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bg.copernicus.org [bg.copernicus.org]

- 3. Synthesis of Lobeline, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GC/MS analysis of oil extractives from wood and bark of Pinus sylvestris, Abies alba, Picea abies, and Larix decidua :: BioResources [bioresources.cnr.ncsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. docs.manupatra.in [docs.manupatra.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Deciphering the Biosynthetic Mechanism of Pelletierine in Lycopodium Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phytojournal.com [phytojournal.com]

- 14. eolss.net [eolss.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scialert.net [scialert.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. DSpace [researchrepository.universityofgalway.ie]

- 24. Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa [mdpi.com]

- 25. The coordinated action of the enzymes in the L-lysine biosynthetic pathway and how to inhibit it for antibiotic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids | Semantic Scholar [semanticscholar.org]

- 27. scielo.br [scielo.br]

- 28. A new 3-alkylpyridine alkaloid from the marine sponge Haliclona sp. and its cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ethnobotanical Uses of Prosopis africana

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosopis africana (Guill. & Perr.) Taub., commonly known as African mesquite, is a perennial tree belonging to the Fabaceae family, widely distributed across the Sahelian and Sudanese savannas of Africa.[1] For centuries, various parts of this plant, including the leaves, stem bark, roots, and seeds, have been integral to traditional African medicine for treating a wide array of ailments. This technical guide provides a comprehensive overview of the ethnobotanical uses of P. africana, with a focus on its phytochemical constituents and pharmacological activities. It aims to serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways. The extensive traditional use of P. africana for conditions such as pain, inflammation, microbial infections, and wound healing is substantiated by modern scientific research, which has identified a rich source of bioactive compounds, including alkaloids, flavonoids, tannins, saponins, and phenols.[2][3] These compounds are responsible for the plant's demonstrated analgesic, anti-inflammatory, antimicrobial, and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents.

Traditional Medicinal Uses

Prosopis africana holds a significant place in the traditional pharmacopeia of numerous African communities. Ethnobotanical surveys reveal its extensive use for a variety of medicinal purposes. The leaves are commonly used to treat headaches, toothaches, and other head ailments, while a combination of leaves and bark is employed for rheumatism.[1][4] The stem bark is widely used for its analgesic properties, particularly for menstrual and general body pain.[5] Decoctions of the bark are also used to treat fevers, skin diseases, and for wound dressing.[1][4] The roots are known for their diuretic properties and are used in the management of gonorrhea, stomach-ache, dysentery, and bronchitis.[1][4] In some regions, the fermented seeds are used as a food condiment and are also recognized for their medicinal value.[6]

Phytochemical Composition

The diverse therapeutic applications of Prosopis africana are attributed to its complex phytochemical profile. Various studies have been conducted to identify and quantify the bioactive compounds present in different parts of the plant. The primary classes of phytochemicals found include alkaloids, flavonoids, tannins, saponins, phenols, terpenoids, and steroids.[2] The concentration of these compounds varies depending on the plant part, geographical location, and the solvent used for extraction.

Table 1: Quantitative Phytochemical Analysis of Prosopis africana

| Plant Part | Extraction Solvent | Phytochemical | Quantity | Reference |

| Stem Bark | Methanol (B129727) | Alkaloids | 0.11% | [2][7] |

| Stem Bark | Methanol | Tannins | 1.92% | [2][7] |

| Stem Bark | Methanol | Phenols | 3.77% | [2][7] |

| Stem Bark | Methanol | Flavonoids | 0.77% | [2][7] |

| Stem Bark | Methanol | Steroids | 0.14% | [2][7] |

| Stem Bark | Methanol | Terpenoids | 0.21% | [2][7] |

| Stem Bark | Methanol | Saponins | 4.01% | [2][7] |

| Epicarp | Ethanol | Alkaloids | 9.75 mg/100g | [8] |

| Mesocarp | Ethanol | Alkaloids | 4.29 mg/100g | [8] |

| Seeds | Ethanol | Alkaloids | 7.40 mg/100g | [8] |

| Epicarp | Ethanol | Flavonoids | 17.81 mg/100g | [8] |

| Mesocarp | Ethanol | Flavonoids | 10.26 mg/100g | [8] |

| Seeds | Ethanol | Flavonoids | 27.33 mg/100g | [8] |

| Epicarp | Ethanol | Saponins | 7.70 mg/100g | [8] |

| Mesocarp | Ethanol | Saponins | 4.00 mg/100g | [8] |

| Seeds | Ethanol | Saponins | 11.57 mg/100g | [8] |

Pharmacological Activities and Experimental Protocols

Scientific investigations have validated many of the traditional uses of Prosopis africana, demonstrating a broad spectrum of pharmacological activities.

Anti-inflammatory and Analgesic Activity

Extracts of P. africana have shown significant anti-inflammatory and analgesic effects in various experimental models.

A commonly used method to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rats.

-

Animal Preparation: Male Wistar albino rats (150-200g) are fasted overnight with free access to water.

-

Grouping and Administration: The rats are divided into several groups: a control group (receiving normal saline), a standard drug group (e.g., receiving Piroxicam at 10 mg/kg), and test groups receiving different doses of the P. africana extract (e.g., 62.5, 125, and 250 mg/kg) orally.[5]

-

Induction of Inflammation: One hour after the administration of the respective treatments, 0.1 mL of a 1% carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Methanol extracts of the stem bark have been shown to significantly inhibit paw edema in a dose-dependent manner.[9][10] For instance, at a dose of 400 mg/kg, the crude methanol extract of the stem bark exhibited up to 69.23% inhibition in the egg albumin-induced edema model and 78.38% in the xylene-induced edema model.[9]

Antimicrobial Activity

Various extracts of P. africana have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.

The agar (B569324) well diffusion method is a standard procedure to evaluate the antimicrobial activity of plant extracts.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to a turbidity equivalent to the 0.5 McFarland standard.

-

Inoculation of Agar Plates: Sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates are uniformly swabbed with the microbial suspension.

-

Preparation of Wells: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Application of Extracts: A defined volume (e.g., 100 µL) of the P. africana extract at various concentrations is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters.

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Serial Dilution: A serial two-fold dilution of the plant extract is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions.

-

Determination of MIC: The MIC is determined as the lowest concentration of the extract at which no visible growth (turbidity) is observed. An indicator dye such as p-iodonitrotetrazolium violet can be used to aid visualization.[11]

Table 2: Antimicrobial Activity of Prosopis africana Extracts

| Plant Part | Extract Type | Microorganism | Zone of Inhibition (mm) | MIC (mg/mL) | Reference |

| Stem Bark | Methanol | Pseudomonas aeruginosa | 17 | 2.5 | [2][4] |

| Stem Bark | Methanol | Staphylococcus aureus | 11 | 2.5 | [2][4] |

| Stem Bark | Methanol | Escherichia coli | - | 2.5 | [2][4] |

| Stem Bark | Methanol | Klebsiella pneumoniae | - | 5.5 | [2][4] |

| Pods | Ethanolic (0.2 mg/mL) | Escherichia coli | 18.2 | - | [12] |

| Pods | Ethanolic (0.2 mg/mL) | Staphylococcus aureus | 17.6 | - | [12] |

| Pods | Aqueous (0.2 mg/mL) | Staphylococcus aureus | 16.4 | - | [12] |

| Leaves | Ethyl Acetate (B1210297) | Enterococcus faecalis | - | 8 | [11] |

| Leaves | Ethyl Acetate | Staphylococcus aureus | - | 16 | [11] |

Antioxidant Activity

The antioxidant potential of P. africana extracts has been evaluated using various in vitro assays. The free radical scavenging activity is a key mechanism underlying its therapeutic effects.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for determining antioxidant activity.

-

Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

-

Reaction Mixture: Different concentrations of the plant extract are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measurement of Absorbance: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the extract and A_sample is the absorbance of the DP.

The ethyl acetate extract of the leaves and the isolated compound myricetin-3-O-rhamnoside have demonstrated high antioxidant activity with EC50 values ranging from 5.67 to 77.56 µg/mL.[11]

Mechanisms of Action and Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of Prosopis africana.

Anti-inflammatory Pathway: Inhibition of COX-2 and TNF-α

The anti-inflammatory properties of P. africana are, in part, attributed to the inhibition of key inflammatory mediators. Molecular docking studies have suggested that compounds within the extracts, such as l-(+)-ascorbic acid 2,6-dihexadecanote, can potently inhibit cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[9][13] Inhibition of these molecules disrupts the inflammatory cascade.

Neuroprotective Pathway: Activation of Nrf2

Studies on the neuroprotective effects of P. africana suggest the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Phytochemicals from the plant may activate Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes. This enhances the cellular defense against oxidative stress, a key factor in neurodegenerative processes.

Toxicity and Safety Evaluation

Toxicological studies are crucial for the development of plant-based medicines. The acute toxicity of P. africana extracts has been evaluated in animal models. The oral median lethal dose (LD50) for the methanol stem bark extract was found to be 3807.9 mg/kg in mice and >5000 mg/kg in rats, suggesting a relatively low acute toxicity.[10] However, some studies have reported signs of toxicity at very high doses in sub-chronic studies, indicating the need for caution with high-dose, long-term use.[14]

Experimental Protocol: Acute Oral Toxicity Study (Lorke's Method)

Lorke's method is a widely used procedure for determining the acute toxicity of a substance.

-

Phase 1: Nine animals are divided into three groups of three. They are treated with three different doses of the extract, usually in geometric progression (e.g., 10, 100, and 1000 mg/kg body weight). The animals are observed for 24 hours for signs of toxicity and mortality.

-

Phase 2: Based on the results of Phase 1, three new doses are selected. Three animals are treated with these higher doses (e.g., 1600, 2900, and 5000 mg/kg). The animals are observed for 24 hours.

-

Calculation of LD50: The LD50 is calculated as the geometric mean of the lowest dose that caused mortality and the highest dose that did not cause mortality.

Conclusion and Future Directions

Prosopis africana is a valuable medicinal plant with a rich history of traditional use, which is now being progressively validated by scientific research. The presence of a diverse array of phytochemicals underpins its significant anti-inflammatory, analgesic, antimicrobial, and antioxidant properties. This guide has summarized the key ethnobotanical uses, quantitative phytochemical data, and detailed experimental protocols relevant to the study of this plant. The elucidation of its mechanisms of action, including the inhibition of the COX-2/TNF-α pathway and activation of the Nrf2 pathway, provides a solid foundation for further investigation.

Future research should focus on the isolation and characterization of novel bioactive compounds, followed by in-depth preclinical and clinical studies to establish their efficacy and safety for specific therapeutic applications. Standardization of extracts and the development of optimized formulations will be crucial steps in translating the therapeutic potential of Prosopis africana into modern, evidence-based medicines. Furthermore, sustainable harvesting practices and cultivation of this valuable resource are essential to ensure its availability for future generations.

References

- 1. unicross.edu.ng [unicross.edu.ng]

- 2. researchgate.net [researchgate.net]

- 3. pathofscience.org [pathofscience.org]

- 4. isca.me [isca.me]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemical study and antioxidant activity of Prosopis africana leaf extracts [ijias.issr-journals.org]

- 8. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical and biological mechanisms of phytochemical activation of Nrf2 and importance in disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial and Antioxidant Activities of Isolated Compounds from Prosopis africana Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dietary Phytochemicals Targeting Nrf2 to Enhance the Radiosensitivity of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phytochemical and toxicological evaluations of Prosopis africana (GUILL. and PERR.) extract on albino wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Prosopis Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkaloids derived from the genus Prosopis, commonly known as mesquite, represent a diverse class of bioactive compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of Prosopis alkaloids, with a focus on their quantitative data, mechanisms of action, and the signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

The genus Prosopis encompasses a variety of plant species that are rich sources of secondary metabolites, including a significant number of piperidine (B6355638) alkaloids.[1][2] Traditionally, various parts of Prosopis plants have been used in folk medicine to treat a range of ailments.[2] Modern scientific investigation has begun to validate these traditional uses, revealing potent pharmacological activities of the isolated alkaloids, including neurotoxic, cytotoxic, antimicrobial, anti-inflammatory, and anticancer effects.[1][3] This guide will systematically explore the pharmacological landscape of these promising natural products.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for various Prosopis alkaloid extracts and isolated compounds, providing key metrics for their biological activities.

Table 1: Cytotoxicity and Antiproliferative Activity

| Compound/Extract | Cell Line/Organism | Assay | Endpoint | Value | Reference |

| Total Alkaloidal Extract (P. juliflora) | Molt-4 (Human T-cell leukemia) | MTT | IC50 | 90.5 µg/mL (24h), 42.5 µg/mL (48h), 20.0 µg/mL (72h) | [4] |

| Total Alkaloidal Extract (P. juliflora) | Astrocyte primary cultures | MTT | EC50 | 2.87 µg/mL | [5] |

| Alkaloidal Fraction F31/33 (P. juliflora) | Astrocyte primary cultures | MTT | EC50 | 2.82 µg/mL | [5] |

| Alkaloidal Fraction F32 (P. juliflora) | Astrocyte primary cultures | MTT | EC50 | 3.01 µg/mL | [5] |

| Alkaloid-rich fraction (P. juliflora pods) | Goat gastrointestinal nematodes | Egg hatch assay | IC50 | 1.1 mg/mL | [6] |

| 3'''-oxo-juliprosopine | Cress seedlings (root growth) | Growth Inhibition | I50 | 400 µM | [7] |

| secojuliprosopinal | Cress seedlings (root growth) | Growth Inhibition | I50 | 500 µM | [7] |

| Mixture of 3-oxo-juliprosine and 3'-oxo-juliprosine (1:1) | Cress seedlings (root growth) | Growth Inhibition | I50 | 100 µM | [7] |

Table 2: Antimicrobial Activity

| Compound/Extract | Microorganism | Assay | Endpoint | Value | Reference |

| Basic Chloroformic Extract (P. juliflora pods) | Micrococcus luteus | Broth microdilution | MIC | 25 µg/mL | [8] |

| Basic Chloroformic Extract (P. juliflora pods) | Staphylococcus aureus | Broth microdilution | MIC | 50 µg/mL | [8] |

| Basic Chloroformic Extract (P. juliflora pods) | Streptococcus mutans | Broth microdilution | MIC | 50 µg/mL | [8] |

Table 3: Enzyme Inhibition

| Compound/Extract | Enzyme | Inhibition Type | Endpoint | Value | Reference |

| Alkaloid-rich fraction (P. juliflora) | Acetylcholinesterase (Rhipicephalus microplus) | Non-competitive (inferred) | IC50 | 0.041 mg/mL | [1] |

Table 4: In Vivo Toxicity

| Compound/Extract | Animal Model | Route of Administration | Endpoint | Value | Reference |

| Dichloromethane: Methanolic Leaf Extract (P. juliflora) | Female Wistar Albino Rats | Oral | LD50 | > 2000 mg/kg |

Mechanisms of Action and Signaling Pathways

Prosopis alkaloids exert their pharmacological effects through various mechanisms, including the modulation of key signaling pathways.

Anticancer Activity: Induction of Apoptosis and NF-κB Pathway Inhibition

Recent studies suggest that alkaloids from Prosopis juliflora suppress melanoma cell growth by inducing apoptosis through the intrinsic pathway and downregulating the NF-κB signaling pathway.[3] The intrinsic apoptosis pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade. The NF-κB pathway is a critical regulator of inflammatory responses and cell survival, and its inhibition can promote apoptosis in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Prosopis Plant Chemical Composition and Pharmacological Attributes: Targeting Clinical Studies from Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial Activity of the Alkaloid-Enriched Extract from Prosopis juliflora Pods and Its Influence on in Vitro Ruminal Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkaloids from Prosopis juliflora leaves induce glial activation, cytotoxicity and stimulate NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Growth inhibitory alkaloids from mesquite (Prosopis juliflora (Sw.) DC.) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Therapeutic Potential of Prosopis Alkaloids, Including Prosopine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current understanding of the therapeutic effects of alkaloids derived from the Prosopis genus of plants, with a specific focus on prosopine where data is available. The information presented herein is intended for a technical audience and summarizes key findings from preclinical studies, including quantitative data, experimental methodologies, and known signaling pathways.

Introduction

The Prosopis genus, commonly known as mesquite, encompasses over 44 species of trees and shrubs found in arid and semi-arid regions.[1] These plants are rich sources of various phytochemicals, including a complex mixture of piperidine (B6355638) alkaloids.[2] Among these, this compound and prosopinine are frequently isolated and have been the subject of pharmacological interest.[1] Traditional medicine has long utilized Prosopis preparations for a variety of ailments, and modern scientific investigation is beginning to validate these uses, attributing a range of biological activities to its alkaloid constituents.[1][3] This guide will delve into the documented anti-inflammatory, antimicrobial, and anticancer properties of Prosopis alkaloids.

Anti-inflammatory Effects

Extracts from Prosopis species have demonstrated significant anti-inflammatory activity in various preclinical models. This activity is often attributed to the presence of alkaloids and other phytochemicals like flavonoids.[4]

Quantitative Data on Anti-inflammatory Activity

| Plant Species | Extract/Compound | Model | Dose | % Inhibition of Edema | Cytokine Modulation | Reference |

| Prosopis laevigata | Dichloromethane Extract (PD) | TPA-induced mouse ear edema | 1 mg/ear | 75.96% | - | [1][5] |

| Prosopis laevigata | n-Hexane Extract (PH) | TPA-induced mouse ear edema | 1 mg/ear | 60.81% | - | [1][5] |

| Prosopis laevigata | Methanol Extract (PM) | TPA-induced mouse ear edema | 1 mg/ear | 60.29% | - | [1][5] |

| Prosopis laevigata | Ethyl Veratrate (isolated from PD) | TPA-induced mouse ear edema | 1 mg/ear | 85.1% | ↑ IL-10, ↓ TNF-α | [1][5] |

| Prosopis chilensis | Ethanolic Extract | Carrageenan-induced rat paw edema | 100 mg/kg | 94.4% | Not specified | [6][7] |

| Prosopis chilensis | Ethanolic Extract | Carrageenan-induced rat paw edema | 200 mg/kg | 96.1% | Not specified | [6][7] |

Experimental Protocols

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

This protocol is based on the methodology described for Prosopis laevigata extracts.[1][5]

-

Animal Model: Male CD1 mice (25-30 g) are used.

-

Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce edema. The left ear serves as a control.

-

Treatment: The Prosopis extract or isolated compound, dissolved in the same solvent, is applied topically to the right ear shortly after TPA application. A positive control group is treated with a known anti-inflammatory drug, such as indomethacin.

-

Measurement of Edema: After a specified period (e.g., 4-6 hours), the mice are euthanized, and a circular section of both ears is removed using a punch biopsy tool and weighed.

-

Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches. The percentage of edema inhibition is then calculated relative to the untreated, TPA-inflamed control group.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of some alkaloids are known to be mediated through the inhibition of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8] While this has been demonstrated for protopine, an alkaloid from Papaveraceae with similar anti-inflammatory properties, it is hypothesized that Prosopis alkaloids may act through similar mechanisms.[8] These pathways are critical regulators of pro-inflammatory cytokine production.[8]

Caption: Hypothesized anti-inflammatory signaling pathway of Prosopis alkaloids.

Antimicrobial Activity

Alkaloid-rich extracts from Prosopis species have shown broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[9][10]

Quantitative Data on Antimicrobial Activity

| Plant Species | Extract/Compound | Microorganism | MIC (µg/mL) | Reference |

| Prosopis juliflora | Juliflorine | Streptococcus pyogenes | Not specified (effective) | [9] |

| Prosopis juliflora | Juliflorine | Staphylococcus aureus | Not specified (effective) | [9] |

| Prosopis juliflora | Basic Chloroformic Extract | Micrococcus luteus | 25 | [11] |

| Prosopis juliflora | Basic Chloroformic Extract | Staphylococcus aureus | 50 | [11] |

| Prosopis juliflora | Basic Chloroformic Extract | Streptococcus mutans | 50 | [11] |

| Prosopis laevigata | Methanolic Leaf Extract | Staphylococcus aureus | Bacteriostatic | [12] |

| Prosopis laevigata | Methanolic Leaf Extract | Escherichia coli | Bacteriostatic | [12] |

| Prosopis africana | Compound 2 (unspecified) | Gram-positive & Gram-negative bacteria | 8-64 | [13] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing antimicrobial activity.[5]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: The Prosopis extract or isolated alkaloid is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the extract or compound that completely inhibits visible growth of the microorganism.

Mechanism of Antimicrobial Action